molecular formula C17H19N3O3 B14988638 2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile

2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B14988638
M. Wt: 313.35 g/mol
InChI Key: LTMYMJGVCRCXTD-BQYQJAHWSA-N
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Description

2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[(3-METHOXYPROPYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes an oxazole ring, a methoxyphenyl group, and a methoxypropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[(3-METHOXYPROPYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methoxybenzaldehyde, methoxypropylamine, and various catalysts to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[(3-METHOXYPROPYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[(3-METHOXYPROPYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[(3-METHOXYPROPYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and methoxyphenyl compounds, such as:

  • 2-Methoxyphenyl isocyanate
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol.

Uniqueness

What sets 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[(3-METHOXYPROPYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-(3-methoxypropylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C17H19N3O3/c1-21-10-4-9-19-17-15(12-18)20-16(23-17)8-7-13-5-3-6-14(11-13)22-2/h3,5-8,11,19H,4,9-10H2,1-2H3/b8-7+

InChI Key

LTMYMJGVCRCXTD-BQYQJAHWSA-N

Isomeric SMILES

COCCCNC1=C(N=C(O1)/C=C/C2=CC(=CC=C2)OC)C#N

Canonical SMILES

COCCCNC1=C(N=C(O1)C=CC2=CC(=CC=C2)OC)C#N

Origin of Product

United States

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